molecular formula C12H13N3O3 B1660400 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- CAS No. 75906-64-8

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

Cat. No. B1660400
CAS RN: 75906-64-8
M. Wt: 247.25 g/mol
InChI Key: WSLWEOXHHQNVGR-UHFFFAOYSA-N
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Description

Quinazolinediones are a class of organic compounds that contain a quinazoline core, which is a type of heterocyclic compound. They are known to have various biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

Quinazolinediones have a bicyclic structure with two nitrogen atoms in the ring. The exact structure can vary depending on the substituents attached to the ring .


Chemical Reactions Analysis

Quinazolinediones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions. The exact reactions depend on the specific structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinediones depend on their specific structure. Factors that can influence these properties include the nature and position of the substituents on the quinazoline ring .

Safety and Hazards

The safety and hazards associated with quinazolinediones can vary depending on their specific structure. Some quinazolinediones might be toxic or hazardous, while others might be relatively safe .

Future Directions

The study of quinazolinediones is a dynamic field with many potential future directions. These could include the synthesis of new quinazolinedione derivatives, the exploration of their biological activities, and their potential application in medicinal chemistry .

properties

IUPAC Name

3-morpholin-4-yl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLWEOXHHQNVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226826
Record name 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

CAS RN

75906-64-8
Record name 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075906648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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